molecular formula C17H12F3N3O4S2 B6531209 2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide CAS No. 1021213-01-3

2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Cat. No. B6531209
CAS RN: 1021213-01-3
M. Wt: 443.4 g/mol
InChI Key: BSIAFENJGUACNK-UHFFFAOYSA-N
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Description

The compound “2-[4-(trifluoromethoxy)benzenesulfonamido]acetic acid” is a related compound . It is a powder with a molecular weight of 299.23 . Another related compound is “2-chloro-N-{[4-(trifluoromethoxy)phenyl]carbamoyl}benzamide” which is an insecticide .


Synthesis Analysis

While specific synthesis information for the requested compound was not found, a study on the synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition was found .


Molecular Structure Analysis

The molecular structure of a related compound, “2-chloro-N-{[4-(trifluoromethoxy)phenyl]carbamoyl}benzamide”, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-[4-(trifluoromethoxy)benzenesulfonamido]acetic acid”, include a molecular weight of 299.23 and a storage temperature at room temperature .

Mechanism of Action

Target of Action

The primary targets of this compound are the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These enzymes are involved in the biosynthesis of tryptophan, an essential amino acid.

Mode of Action

Based on its structural similarity to other thiazole derivatives, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .

Biochemical Pathways

The compound’s interaction with its targets affects the tryptophan biosynthesis pathway . By inhibiting the function of the tryptophan synthase alpha and beta chains, it disrupts the production of tryptophan, which can have downstream effects on protein synthesis and other biochemical processes that require this amino acid.

Pharmacokinetics

It’s known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .

Result of Action

The inhibition of tryptophan synthase by this compound can lead to a decrease in the levels of tryptophan in the body. This can affect various physiological processes, including protein synthesis and the production of serotonin, a neurotransmitter that plays a key role in mood regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other compounds or drugs can influence its action through drug-drug interactions .

properties

IUPAC Name

2-(benzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S2/c18-17(19,20)27-12-8-6-11(7-9-12)21-15(24)14-10-28-16(22-14)23-29(25,26)13-4-2-1-3-5-13/h1-10H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIAFENJGUACNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138038
Record name 2-[(Phenylsulfonyl)amino]-N-[4-(trifluoromethoxy)phenyl]-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1021213-01-3
Record name 2-[(Phenylsulfonyl)amino]-N-[4-(trifluoromethoxy)phenyl]-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021213-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Phenylsulfonyl)amino]-N-[4-(trifluoromethoxy)phenyl]-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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